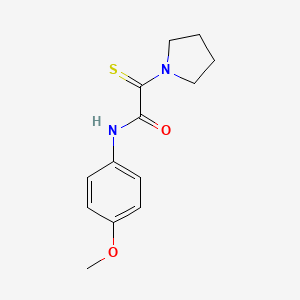

![molecular formula C19H28N2O5S B4194473 ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B4194473.png)

ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate

Descripción general

Descripción

Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate is an organic compound with the molecular formula C18H26N2O5S . It’s a compound of interest as an activator of Ubiquitin C-terminal Hydrolase-L1 (UCH-L1) .

Synthesis Analysis

The synthesis of this compound and its analogues has been studied in the context of crystal structures. A derivative of the compound, namely, 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid, was obtained after a saponification .Molecular Structure Analysis

The structure of this compound was determined by single-crystal X-ray diffraction (SCXRD) analysis . Despite being analogues, different crystal packings are observed .Physical And Chemical Properties Analysis

The compound has an average mass of 382.474 Da and a monoisotopic mass of 382.156250 Da .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate have been determined, focusing on their potential as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). Different crystal packings were observed for these compounds, and a polymorph risk assessment was conducted to study interactions in these compounds (Mambourg et al., 2021).

Anticancer Potential

Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been synthesized and evaluated as a potential anticancer agent. The synthesis involved sequential steps leading to the production of compounds with promising anticancer activities. Certain synthesized compounds showed low IC50 values, indicating strong anticancer potential relative to doxorubicin (Rehman et al., 2018).

Enzyme Inhibition and Molecular Docking

A series of derivatives of ethyl piperidine-4-carboxylate have been synthesized and screened for their enzyme inhibition activities, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies were also conducted to examine their binding interactions with human proteins, confirming the potential of these compounds as excellent enzyme inhibitors (Khalid et al., 2014).

Antibacterial Activity

Derivatives of ethyl piperidine-4-carboxylate have been synthesized and evaluated for their antibacterial potentials. These compounds showed moderate to talented activity against both Gram-negative and Gram-positive bacteria, contributing to the field of antibacterial research (Iqbal et al., 2017).

Synthesis in Pharmaceutical Development

Ethyl 6-chloro-5-cyano-2-methylnicotinate was coupled with 4-piperidinecarboxylic acid in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis was scaled up for preclinical and clinical studies, demonstrating the compound's applicability in pharmaceutical development (Andersen et al., 2013).

Mecanismo De Acción

Direcciones Futuras

The compound and its analogues have been used in the study of crystal structures. They are explored as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), exhibiting different crystal packings despite being analogues . This suggests potential future directions in the study of neurodegenerative diseases.

Propiedades

IUPAC Name |

ethyl 1-[2-(4-methyl-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S/c1-5-26-19(23)16-10-12-20(13-11-16)18(22)15(3)21(27(4,24)25)17-8-6-14(2)7-9-17/h6-9,15-16H,5,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSRUBUEEFEBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C(C)N(C2=CC=C(C=C2)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4194394.png)

![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4194406.png)

![1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4194415.png)

![2-(3-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4194427.png)

![ethyl 4-[4-(dimethylamino)-3-nitrophenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4194431.png)

![2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4194433.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4194460.png)

![3-ethoxy-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4194475.png)

![N-[3-(1-pyrrolidinylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4194485.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4194492.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4194503.png)